![molecular formula C19H34P2 B12564302 9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) CAS No. 143540-36-7](/img/structure/B12564302.png)
9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[331]nonane) is an organophosphorus compound known for its unique bicyclic structure This compound is part of the phosphabicyclononane family, which is characterized by a phosphorus atom integrated into a bicyclic framework
Vorbereitungsmethoden
The synthesis of 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) typically involves the reaction of halogenated alkanes with triphenylphosphine. One common method includes reacting a halogenated propane derivative with triphenylphosphine in the presence of a base such as sodium iodide or sodium cyanide. The reaction proceeds through the formation of a phosphonium salt intermediate, which undergoes cyclization to form the desired bicyclic structure. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the compound into phosphines.
Substitution: The phosphorus atom in the bicyclic structure can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or alcohols.
Common reagents and conditions for these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and selectivity .
Wissenschaftliche Forschungsanwendungen
9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) has found applications in various scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalytic processes.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors, impacting biochemical pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing an optimal environment for substrate activation and transformation. The phosphorus atom in the bicyclic structure plays a crucial role in stabilizing the transition states and intermediates during these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) include other phosphabicyclononanes and borabicyclononanes. For example:
9-Phosphabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the propane-1,3-diyl linkage, resulting in different reactivity and applications.
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions, this compound features a boron atom instead of phosphorus, leading to distinct chemical properties and uses.
The uniqueness of 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) lies in its ability to form stable complexes with metals, making it a valuable ligand in catalysis and coordination chemistry .
Eigenschaften
CAS-Nummer |
143540-36-7 |
|---|---|
Molekularformel |
C19H34P2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
9-[3-(9-phosphabicyclo[3.3.1]nonan-9-yl)propyl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C19H34P2/c1-6-16-8-2-9-17(7-1)20(16)14-5-15-21-18-10-3-11-19(21)13-4-12-18/h16-19H,1-15H2 |
InChI-Schlüssel |
PTZJYHWVFUJRTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC(C1)P2CCCP3C4CCCC3CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


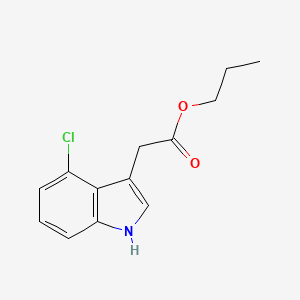
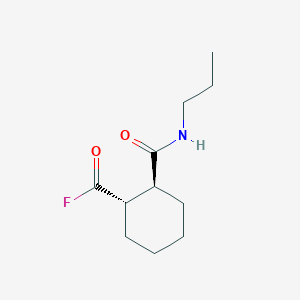
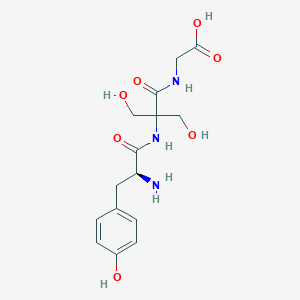
![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
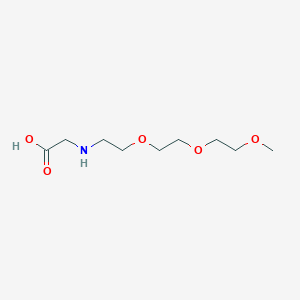



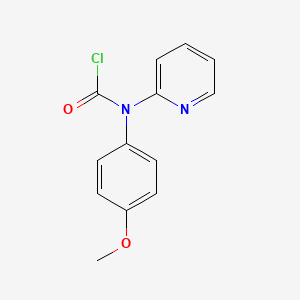
![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
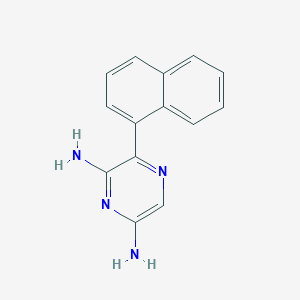

![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
